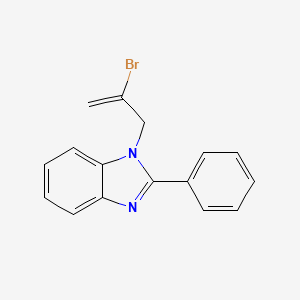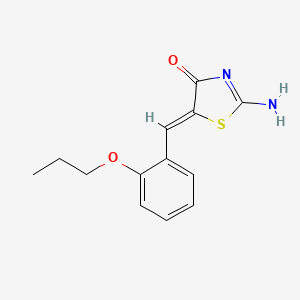![molecular formula C20H23NO4 B11695810 Propyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B11695810.png)
Propyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-{[(3,4-diméthylphénoxy)acétyl]amino}benzoate de propyle est un composé organique qui appartient à la classe des benzoates. Il se caractérise par la présence d'un groupe ester propyle lié à un dérivé de l'acide benzoïque, qui est en outre substitué par un groupe 3,4-diméthylphénoxyacétyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-{[(3,4-diméthylphénoxy)acétyl]amino}benzoate de propyle implique généralement un processus en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Réaction d'acylation : Le matériau de départ, le 3,4-diméthylphénol, est mis en réaction avec le chlorure d'acétyle en présence d'une base telle que la pyridine pour former le chlorure de 3,4-diméthylphénoxyacétyle.
Réaction d'amidation : Le chlorure de 3,4-diméthylphénoxyacétyle est ensuite mis en réaction avec l'acide 4-aminobenzoïque pour former l'acide 4-{[(3,4-diméthylphénoxy)acétyl]amino}benzoïque.
Réaction d'estérification : Enfin, l'acide 4-{[(3,4-diméthylphénoxy)acétyl]amino}benzoïque est estérifié avec le propanol en présence d'un catalyseur acide tel que l'acide sulfurique pour donner le 4-{[(3,4-diméthylphénoxy)acétyl]amino}benzoate de propyle.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-{[(3,4-diméthylphénoxy)acétyl]amino}benzoate de propyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium pour convertir le groupe ester en un alcool.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des groupes fonctionnels ester ou amide, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre.
Substitution : Hydroxyde de sodium (NaOH) ou autres nucléophiles dans des solvants aqueux ou organiques.
Principaux produits formés
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 4-{[(3,4-diméthylphénoxy)acétyl]amino}benzoate de propyle présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 4-{[(3,4-diméthylphénoxy)acétyl]amino}benzoate de propyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en :
Se liant aux enzymes : Inhibant ou activant les enzymes impliquées dans diverses voies biochimiques.
Interagissant avec les récepteurs : Modulant l'activité des récepteurs pour obtenir des réponses cellulaires spécifiques.
Modifiant l'expression des gènes : Influençant l'expression des gènes liés à son activité biologique.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of ester and amide bond formation and reactivity.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body to release active pharmaceutical ingredients.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of PROPYL 4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Le 4-{[(3,4-diméthylphénoxy)acétyl]amino}benzoate de propyle peut être comparé à d'autres composés similaires tels que :
4-{[(2,3-diméthylphénoxy)acétyl]amino}benzoate de propyle : Différant par la position des groupes méthyle sur le cycle phénoxy, ce qui peut affecter ses propriétés chimiques et biologiques.
4-{[(4-méthoxyphénoxy)acétyl]amino}benzoate de propyle :
La singularité du 4-{[(3,4-diméthylphénoxy)acétyl]amino}benzoate de propyle réside dans son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C20H23NO4 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
propyl 4-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H23NO4/c1-4-11-24-20(23)16-6-8-17(9-7-16)21-19(22)13-25-18-10-5-14(2)15(3)12-18/h5-10,12H,4,11,13H2,1-3H3,(H,21,22) |
Clé InChI |
SNZFTFFYVYRIRH-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11695728.png)
![2-methyl-N'-[(E)-(4-nitrophenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11695730.png)
![ethyl 2-[2-(4-bromophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11695731.png)
![1-(4-chlorobenzyl)-N-[(E)-(5-methylfuran-2-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695737.png)

![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11695743.png)
![3-benzyl-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11695747.png)
![2-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11695748.png)
![2-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11695757.png)

![3-[(2E)-2-benzylidenehydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11695770.png)
![(3E)-5-fluoro-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11695773.png)
![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11695776.png)

